Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a piperazine moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperidine core reacts with 4-methylpiperazine.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The hydroxy group and ester functionality contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine moiety, which confer distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C16H31N3O3 |
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Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-15(2,3)22-14(20)19-7-5-16(21,6-8-19)13-18-11-9-17(4)10-12-18/h21H,5-13H2,1-4H3 |
InChI Key |
LQQFTXHXVKOLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCN(CC2)C)O |
Origin of Product |
United States |
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